

# Application Notes & Protocols: 2-(p-Tolyl)ethanol in the Flavor Industry

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

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Prepared by: Senior Application Scientist, Flavor Division

## Introduction: Chemical & Physical Profile

2-(p-Tolyl)ethanol, also known by its synonyms 4-Methylphenethyl Alcohol and **2-(4-Methylphenyl)ethanol**, is an aryl alkyl alcohol that serves as a versatile and impactful ingredient in the flavor and fragrance industry.<sup>[1][2]</sup> Its unique aromatic profile allows for its application across a wide spectrum of flavor systems. As a primary alcohol, its chemical structure contributes to its characteristic scent and stability.<sup>[2]</sup>

The compound presents as a colorless to light yellow clear liquid and is valued for its high purity in commercial applications, typically exceeding 98% as determined by gas chromatography (GC).<sup>[1]</sup> A comprehensive understanding of its physical and chemical properties is paramount for its effective use in flavor development and manufacturing.

Table 1: Physicochemical Properties of 2-(p-Tolyl)ethanol

Property	Value	Source(s)
Chemical Formula	C <sub>9</sub> H <sub>12</sub> O	[1][3][4]
Molecular Weight	136.19 g/mol	[1][4][5]
CAS Number	699-02-5	[1][4]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	244-245 °C (lit.)	[3]
Flash Point	107 °C (225 °F)	[3]
Specific Gravity	~0.978 - 1.00 g/mL @ 20-25°C	[3]
Refractive Index	~1.525 - 1.529 @ 20°C	[3]

## Olfactory & Sensory Profile

The primary contribution of 2-(p-Tolyl)ethanol to a flavor system is its distinct aroma. A detailed characterization of its olfactory notes is crucial for the flavorist to predict its behavior and synergy with other components.

- Primary Notes: The dominant characteristic is a mild, pleasant floral scent, often described with nuances of rose and hyacinth.
- Secondary Notes: Underlying the primary floralcy are subtle spicy and musty undertones.
- Taste Contribution: In dilution, it imparts a floral, slightly fruity taste. Its role is primarily aromatic, lifting and adding complexity to the overall flavor profile rather than contributing basic tastes like sweetness or sourness.

The causality of its aroma lies in its molecular structure: the ethanol group provides the polar "head" common to many floral alcohols, while the p-tolyl group (a benzene ring substituted with a methyl group) adds a specific aromatic character that differentiates it from similar molecules like phenethyl alcohol.

## Applications in Flavor Systems

2-(p-Tolyl)ethanol is a highly functional ingredient used to build and enhance a variety of flavor profiles. Its stability and floral character make it suitable for a wide range of food and beverage applications.

#### Key Application Areas:

- **Floral Flavors:** It is a foundational component in rose, jasmine, and other delicate floral flavor creations, providing a natural and rounded character.
- **Fruit Flavors:** In berry flavors (raspberry, strawberry) and stone fruit flavors (apricot, peach), it introduces a floral lift that enhances the perception of ripeness and authenticity.
- **Honey & Tea Flavors:** The spicy and floral notes are highly synergistic with honey and various tea profiles, particularly black and green teas.<sup>[6]</sup>
- **Dairy & Confectionery:** In products like yogurt, ice cream, and hard candies, it can be used at low levels to add a sophisticated aromatic nuance.

Table 2: Recommended Usage Levels in Final Product (ppm)

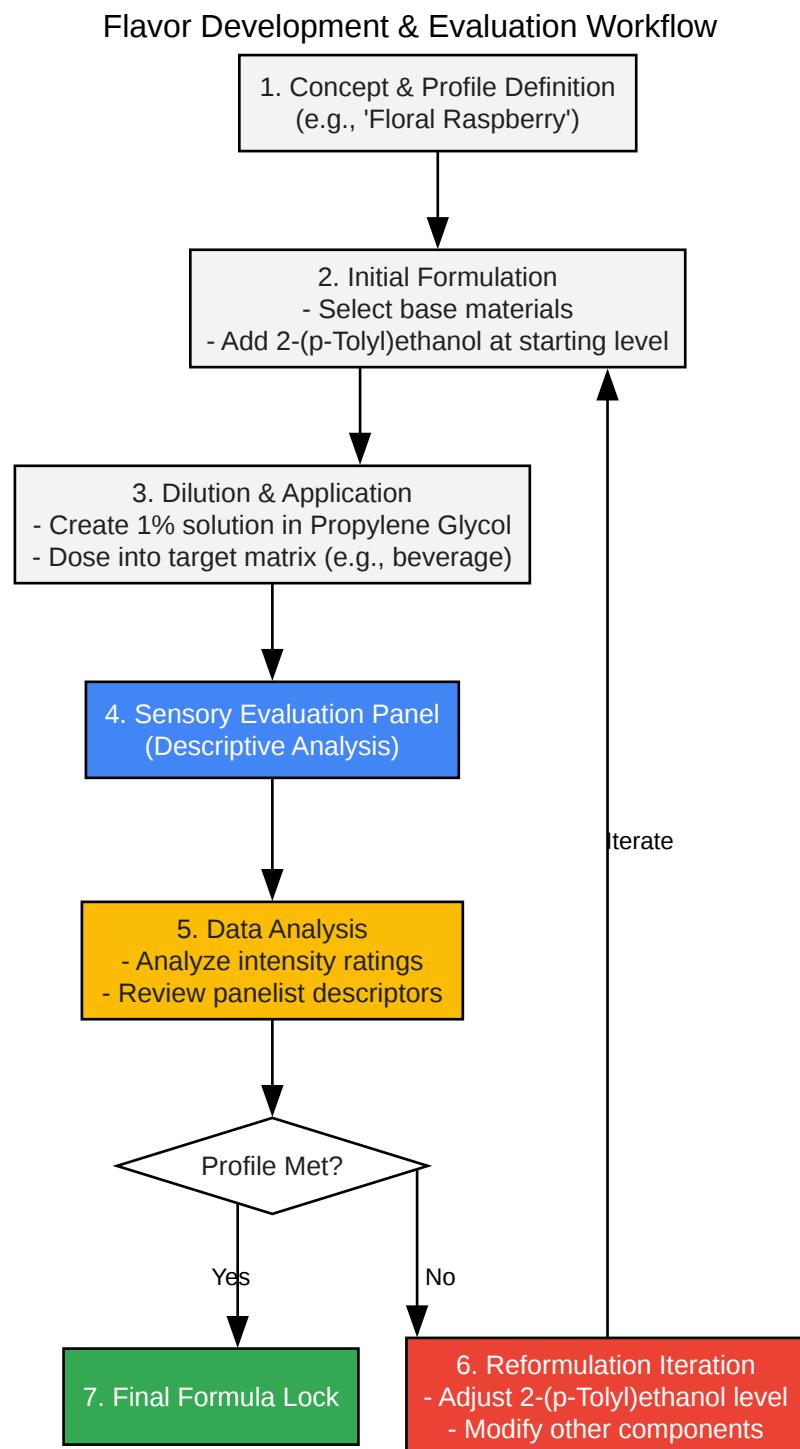
Food/Beverage Category	Typical Starting Level (ppm)	Maximum Use Level (ppm)
Non-alcoholic Beverages	0.5	5.0
Ice Cream, Frozen Dairy	1.0	7.5
Candy, Confectionery	2.0	10.0
Baked Goods	1.5	8.0
Chewing Gum	5.0	20.0

Note: Levels are illustrative. Optimization is required based on the specific food matrix and desired flavor profile.

## Protocol: Flavor Development & Evaluation Workflow

The successful integration of 2-(p-Tolyl)ethanol into a flavor system requires a structured, iterative process of formulation, application, and sensory evaluation. This protocol outlines a self-validating system for flavor development.

## Experimental Workflow Diagram



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Caption: Workflow for flavor creation, from concept to final formula.

## Step-by-Step Protocol

- Stock Solution Preparation: Prepare a 1.0% solution of 2-(p-Tolyl)ethanol in a food-grade solvent such as propylene glycol (PG) or ethanol. This allows for precise and homogenous dosing into the flavor base.
  - Causality: Direct addition of the neat material can lead to "hot spots" and inaccurate dosing due to its potency. Dilution ensures even distribution.
- Base Formulation: Create the foundational flavor blend (e.g., fruity, sweet components) without the target ingredient. This serves as the experimental control.
- Experimental Dosing: To the base formulation, add the 1.0% stock solution of 2-(p-Tolyl)ethanol to achieve the desired concentration (refer to Table 2). Prepare several variants with incremental concentration changes (e.g., 1 ppm, 3 ppm, 5 ppm).
- Application in Matrix: Dose the final flavor variants into the intended food or beverage matrix (e.g., sweetened water for beverages, unflavored yogurt for dairy). Always include a control sample containing only the flavor base.
- Sensory Evaluation: Conduct a descriptive sensory analysis with a trained panel (typically 6-15 panelists).<sup>[7][8]</sup>
  - Provide panelists with the control and the experimental samples, coded with random three-digit numbers.
  - Ask panelists to rate the intensity of key attributes (e.g., "Floral," "Fruity," "Spicy") on a structured scale (e.g., a 9-point hedonic scale).<sup>[7]</sup>
  - Use a flavor wheel or a glossary of terms to standardize the vocabulary used by the panel.<sup>[9]</sup>
- Analysis and Iteration: Analyze the sensory data to determine if the addition of 2-(p-Tolyl)ethanol achieved the desired aromatic lift without overpowering other notes. Based on

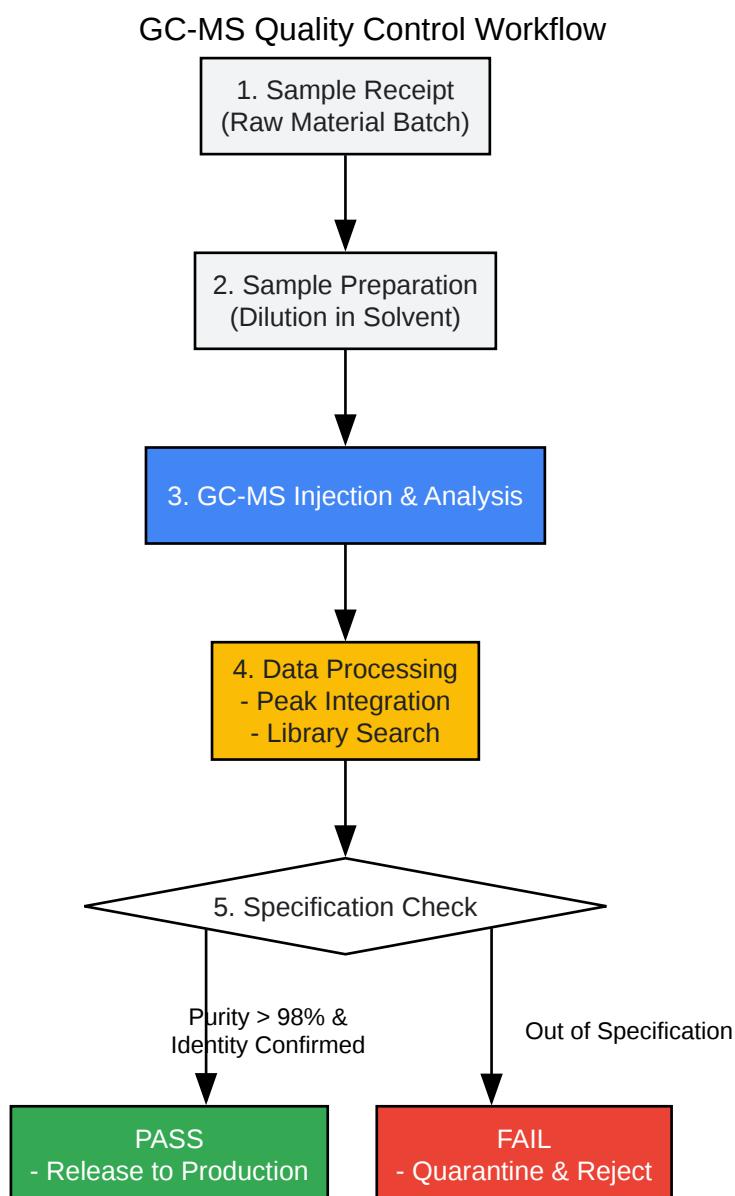
the feedback, adjust the concentration in the next iteration until the target profile is achieved.

[10]

## Protocol: Analytical Quality Control via GC-MS

To ensure consistency, purity, and identity, every incoming batch of 2-(p-Tolyl)ethanol must be validated. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrumental method for this purpose.[11]

### QC Workflow Diagram



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Caption: Standardized workflow for raw material identity and purity verification.

## Step-by-Step GC-MS Protocol

- Standard & Sample Preparation:
  - Standard: Prepare a 1000 ppm solution of a certified reference standard of 2-(p-Tolyl)ethanol in a suitable solvent like methanol or dichloromethane.
  - Sample: Prepare a 1000 ppm solution of the incoming raw material batch in the same solvent.
- Instrumental Parameters:
  - Causality: The chosen parameters ensure proper volatilization of the analyte, good separation from potential impurities on the column, and clear fragmentation in the mass spectrometer for confident identification.

Table 3: Example GC-MS Parameters

Parameter	Setting
GC System	Agilent 7890B or equivalent
Column	DB-5ms (30m x 0.25mm, 0.25 $\mu$ m) or equivalent
Injection Volume	1 $\mu$ L (Split mode, 50:1 ratio)
Inlet Temperature	250 °C
Oven Program	50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min
MS System	Agilent 5977A or equivalent
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Scan Range	35 - 350 m/z

- Analysis Sequence (Self-Validation):
  - Run a solvent blank to ensure no system contamination.
  - Run the certified reference standard to establish the retention time (RT) and mass spectrum.
  - Run the new batch sample.
- Data Interpretation & Acceptance Criteria:
  - Identity: The primary peak in the sample chromatogram must have the same retention time ( $\pm 0.05$  min) and a mass spectrum that matches the reference standard and the instrument's spectral library (e.g., NIST) with a match factor  $>90\%$ .
  - Purity: The area of the 2-(p-Tolyl)ethanol peak, as a percentage of the total integrated peak area, must be  $\geq 98.0\%$ .[\[1\]](#)
  - The material is released for use only if both identity and purity criteria are met.

## Regulatory & Safety Overview

- United States: 2-(p-Tolyl)ethanol is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Its use in food is governed by Good Manufacturing Practices.
- European Union: In the EU, flavoring substances are assigned an FL-number by the European Food Safety Authority (EFSA) and listed in the Union List of Flavourings.[\[16\]](#)[\[17\]](#) Users must ensure compliance with the latest version of Regulation (EC) No 1334/2008.
- Safety: The material has been reviewed for safety as a fragrance ingredient, which provides toxicological data relevant to its use in flavors.[\[2\]](#)[\[5\]](#) Standard industry practices for handling chemicals should be followed, including the use of personal protective equipment.

## Storage & Stability

- Storage: 2-(p-Tolyl)ethanol should be stored in a cool, dark place, away from heat and sources of ignition. Recommended storage is at room temperature, ideally below 15°C.

- Handling: Use in a well-ventilated area. It is supplied in tightly sealed containers (e.g., aluminum or glass) to prevent oxidation and contamination.
- Stability: The compound is relatively stable under recommended storage conditions. However, prolonged exposure to air and light can lead to gradual oxidation, potentially altering its olfactory profile. Regular quality control checks are advised for long-term stored material.

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